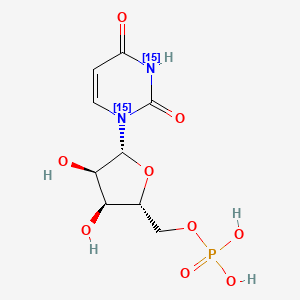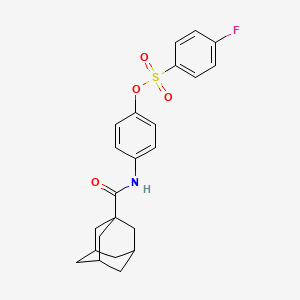
Enpp/Carbonic anhydrase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enpp/Carbonic anhydrase-IN-2 is a potent inhibitor of both Enpp and carbonic anhydrase enzymes. It has shown significant antiproliferative activity against cancer cells while exhibiting low cytotoxicity towards normal cells . This compound is particularly effective against NPP1, NPP2, NPP3, CA-IX, and CA-XII, with IC50 values of 1.13, 1.07, 0.74, 0.33, and 0.68 micromolar, respectively .
Preparation Methods
The synthesis of Enpp/Carbonic anhydrase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases.
Chemical Reactions Analysis
Enpp/Carbonic anhydrase-IN-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound, thereby altering its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can significantly impact the compound’s biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Scientific Research Applications
Enpp/Carbonic anhydrase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Enpp and carbonic anhydrase enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: The compound is employed in cellular studies to investigate its antiproliferative effects on cancer cells and its low cytotoxicity towards normal cells.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in various biochemical assays
Mechanism of Action
Enpp/Carbonic anhydrase-IN-2 exerts its effects by inhibiting the activity of Enpp and carbonic anhydrase enzymes. The inhibition of these enzymes disrupts critical biochemical pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include NPP1, NPP2, NPP3, CA-IX, and CA-XII, which are involved in various cellular processes such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
Enpp/Carbonic anhydrase-IN-2 is unique due to its dual inhibitory activity against both Enpp and carbonic anhydrase enzymes. Similar compounds include:
Dihydroartemisinin: An inhibitor with antiproliferative activity against cancer cells.
L-Theanine: Known for its neuroprotective effects.
NM-3: Another compound with antiproliferative properties.
Xanthone: Exhibits various biological activities, including anticancer effects
This compound stands out due to its specific inhibition profile and its potential therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C23H24FNO4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[4-(adamantane-1-carbonylamino)phenyl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C23H24FNO4S/c24-18-1-7-21(8-2-18)30(27,28)29-20-5-3-19(4-6-20)25-22(26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26) |
InChI Key |
LLXLLGJJXOHBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
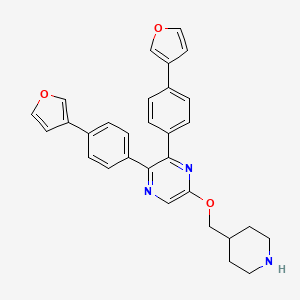
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

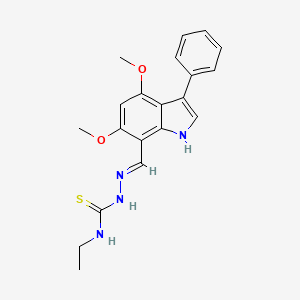
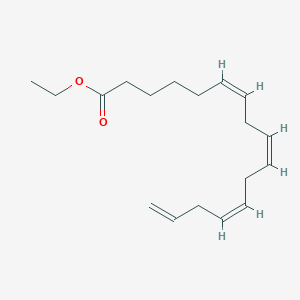
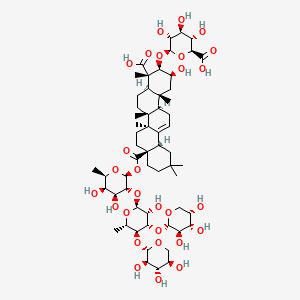
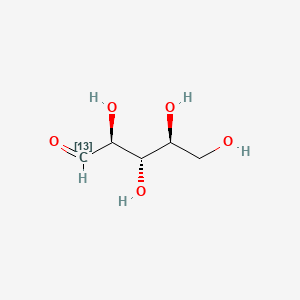
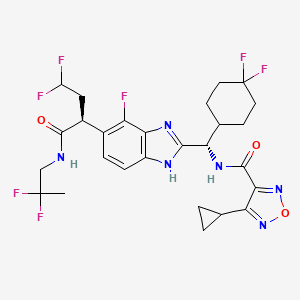
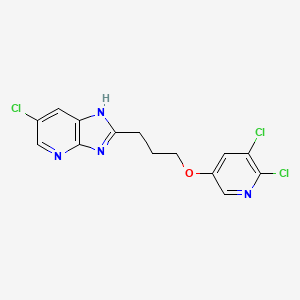
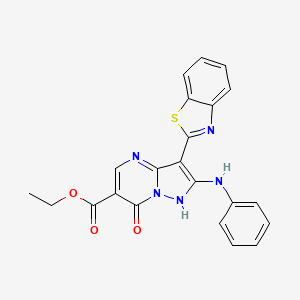
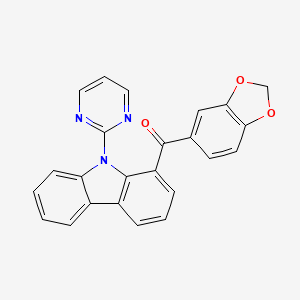
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
